

PD-166285-d4 purity and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | PD-166285-d4 | |
| Cat. No.: | B564866 | Get Quote |

Technical Support Center: PD-166285-d4

This technical support center provides essential information for researchers, scientists, and drug development professionals using **PD-166285-d4**. Find troubleshooting guidance, frequently asked questions, and key experimental data to ensure the successful application of this compound in your research.

Product Information and Certificate of Analysis

PD-166285-d4 is the deuterium-labeled version of PD-166285. While a specific certificate of analysis for the deuterated form should be obtained from your supplier, the purity of the parent compound, PD-166285, is typically high.

Summary of PD-166285 Purity Data:

| Supplier | Purity Specification | |
|-------------------|----------------------|--|
| Cayman Chemical | ≥98%[1] | |
| Selleck Chemicals | 99.59%[2] | |

Note: This data is for the non-deuterated parent compound. Please refer to the batch-specific Certificate of Analysis provided by your supplier for **PD-166285-d4**.

Frequently Asked Questions (FAQs)



1. What is PD-166285 and what are its primary targets?

PD-166285 is a potent, ATP-competitive protein tyrosine kinase inhibitor. It is a broadly active inhibitor, with significant activity against Wee1, a key regulator of the G2/M cell cycle checkpoint.[2][3] It also inhibits other tyrosine kinases, including Src, FGFR1, EGFR, and PDGFRβ.[1][4]

2. What is the mechanism of action of PD-166285?

PD-166285 functions primarily by inhibiting Wee1 kinase.[2] Wee1 phosphorylates Cdc2 (CDK1) at Tyr-15, which inactivates the Cdc2/cyclin B complex and prevents entry into mitosis. [3] By inhibiting Wee1, PD-166285 prevents this inhibitory phosphorylation, leading to premature mitotic entry and abrogation of the G2 checkpoint. This can sensitize cancer cells to DNA-damaging agents.[3][5]

3. What is the solubility of PD-166285?

PD-166285 is soluble in DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6]

4. What are the recommended working concentrations for cell-based assays?

Working concentrations can vary significantly depending on the cell line and experimental goals. However, studies have shown that concentrations around 0.5 µM are effective for inhibiting radiation-induced Cdc2 phosphorylation and abrogating the G2 checkpoint in various cancer cell lines.[2][3][5]

Troubleshooting Guide



| Issue | Possible Cause | Recommended Solution |
|---|---|--|
| Inconsistent or No Activity | Improper Storage: Compound may have degraded. | Store the compound as recommended on the product datasheet, typically at -20°C. |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Solubility Issues: The compound may not be fully dissolved. | Ensure the compound is completely dissolved in DMSO before diluting in aqueous media. Sonication may aid in solubilization. | |
| Unexpected Off-Target Effects | Broad Kinase Inhibition: PD- 166285 is a broad-spectrum kinase inhibitor. | Be aware of its inhibitory activity against other kinases like Src, FGFR, and EGFR.[1] [4] Consider using more specific inhibitors as controls if necessary. |
| Cell Viability Issues | High Concentration: Excessive concentrations can lead to cytotoxicity. | Lower the concentration and perform a toxicity assay to determine the non-toxic concentration range for your specific cell line. |
| Enhanced Sensitivity: The abrogation of the G2/M checkpoint can increase sensitivity to other treatments (e.g., radiation, chemotherapy). | When using in combination therapies, carefully titrate the dose of both PD-166285 and the other agent. | |

Signaling Pathway and Experimental Workflow

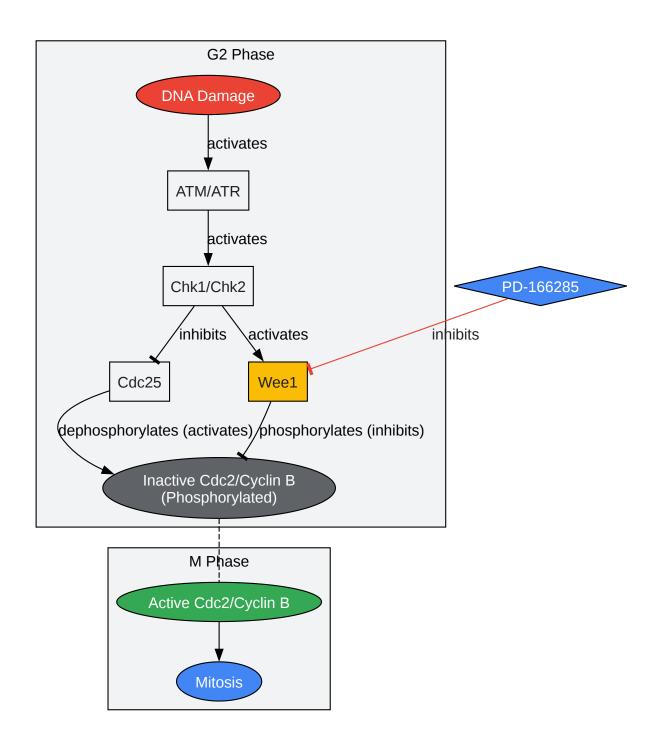




PD-166285 Mechanism of Action: G2/M Checkpoint Abrogation

The following diagram illustrates the signaling pathway affected by PD-166285, leading to the abrogation of the G2/M cell cycle checkpoint.





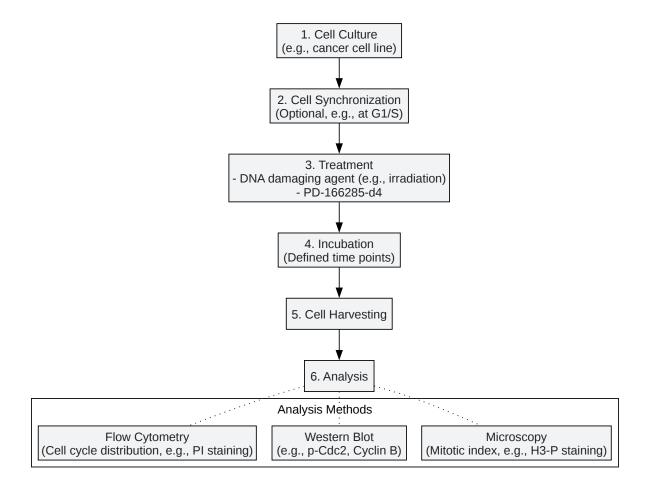
Click to download full resolution via product page

Caption: PD-166285 inhibits Wee1, preventing Cdc2 inactivation and promoting mitotic entry.



General Experimental Workflow for Assessing G2/M Checkpoint Abrogation

This diagram outlines a typical workflow for investigating the effect of PD-166285 on the cell cycle.



Click to download full resolution via product page



Caption: Workflow for studying **PD-166285-d4**'s effect on the cell cycle.

Experimental Protocols Wee1 Kinase Assay (Adapted from vendor information) [2]

- Reaction Setup: Prepare a reaction mixture containing full-length Wee1 kinase (45-60 nM), 25 μM of PD-166285 or control, 20 μM ATP, and 122-441 nM Cdc2/cyclin B in enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4).
- Initial Incubation: Incubate the mixture for 30 minutes at 30°C.
- Labeling Reaction: Add [y-33P]ATP-containing kinase buffer with 1 μM biotinylated peptide substrate.
- Second Incubation: Incubate for another 30 minutes at 30°C.
- Detection: Stop the reaction and measure the incorporation of 33P into the peptide substrate to determine kinase activity.

Cell-Based Assay for G2 Checkpoint Abrogation[3]

- Cell Seeding: Plate cancer cells (e.g., HT-29) at an appropriate density and allow them to adhere overnight.
- Induce DNA Damage: Expose cells to a DNA-damaging agent, such as ionizing radiation, to induce G2 arrest.
- Treatment: Treat the cells with PD-166285 (e.g., 0.5 μM) or a vehicle control (DMSO).
- Incubation: Incubate for a specified period (e.g., 2-4 hours).
- Analysis: Harvest cells and analyze the cell cycle distribution by flow cytometry after
 propidium iodide (PI) staining. Look for a decrease in the G2/M population and an increase
 in the sub-G1 population (indicative of apoptosis) in the PD-166285-treated group.
 Alternatively, assess the phosphorylation status of Cdc2 (Tyr-15) by Western blotting.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [PD-166285-d4 purity and certificate of analysis].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564866#pd-166285-d4-purity-and-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com